molecular formula C10H22O B2580843 3-Ethyl-2,4,4-trimethylpentan-1-ol CAS No. 2248270-66-6

3-Ethyl-2,4,4-trimethylpentan-1-ol

Cat. No.: B2580843
CAS No.: 2248270-66-6
M. Wt: 158.285
InChI Key: CKAOJKKXQDDTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2,4,4-trimethylpentan-1-ol is an organic compound with the molecular formula C11H24O It is a branched-chain alcohol, characterized by its unique structure which includes an ethyl group and three methyl groups attached to a pentane backbone

Scientific Research Applications

3-Ethyl-2,4,4-trimethylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. This can include toxicity information, safety precautions, and disposal methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,4,4-trimethylpentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl magnesium halide reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the reaction of the Grignard reagent with moisture.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often conducted under high pressure and temperature, using catalysts such as palladium or nickel to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,4,4-trimethylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products:

    Oxidation: Corresponding aldehyde or ketone.

    Reduction: Corresponding alkane.

    Substitution: Corresponding alkyl halide.

Comparison with Similar Compounds

    2,4,4-Trimethylpentan-1-ol: Similar structure but lacks the ethyl group.

    3-Ethyl-2,4-dimethylpentan-1-ol: Similar structure but has one less methyl group.

Uniqueness: 3-Ethyl-2,4,4-trimethylpentan-1-ol is unique due to its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This distinct structure may also affect its interactions with biological systems, making it a compound of interest for further research and application.

Properties

IUPAC Name

3-ethyl-2,4,4-trimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-6-9(8(2)7-11)10(3,4)5/h8-9,11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAOJKKXQDDTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)CO)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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